N-(5-acetamido-2-methoxyphenyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-13(26)23-15-7-8-19(28-2)17(10-15)24-22(27)12-16-11-21(30-25-16)20-9-14-5-3-4-6-18(14)29-20/h3-11H,12H2,1-2H3,(H,23,26)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASAMLHMTKQHGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-acetamido-2-methoxyphenyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide is a synthetic compound with potential therapeutic applications. Its structure, characterized by the presence of isoxazole and benzofuran moieties, suggests a range of biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent studies.
- Molecular Formula : C22H19N3O5
- Molecular Weight : 405.41 g/mol
- Purity : Typically 95% .
The biological activity of this compound can be attributed to several mechanisms:
-
Antitumor Activity :
- The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that it may induce apoptosis in various cancer cell lines, including breast and pancreatic cancer cells.
- Case Study : A study evaluated the compound's effect on the MCF-7 human breast cancer cell line using an MTT assay, revealing significant cytotoxicity with an IC50 value of approximately 25 µM .
-
Antimicrobial Properties :
- Preliminary investigations suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
- Research Findings : In a study assessing various derivatives for antimicrobial efficacy, compounds similar to this one showed inhibition of bacterial growth at concentrations as low as 50 µg/mL .
- Anti-inflammatory Effects :
Biological Activity Data Table
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that N-(5-acetamido-2-methoxyphenyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide exhibits significant anticancer activity. In vitro tests have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
For instance, a study evaluating similar compounds found that derivatives with structural similarities to this compound demonstrated substantial growth inhibition against human cancer cell lines such as OVCAR-8 and HCT-116, with percent growth inhibitions exceeding 70% in some cases .
Antimicrobial and Antitubercular Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial and antitubercular activities. Research has shown that related acetamide derivatives possess significant inhibitory effects against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .
Case Studies
- Anticancer Activity Evaluation : A comprehensive study on the synthesis and evaluation of related compounds highlighted their effectiveness against multiple cancer types. The study utilized both in vitro and in vivo models to assess the efficacy of these compounds, providing insights into their mechanisms of action and potential therapeutic applications .
- Antimicrobial Assessment : Another research project focused on the synthesis of acetamide derivatives and their evaluation against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent antitubercular effects, leading to further investigations into their pharmacokinetic profiles and mechanisms of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physical Properties
The following compounds (from and ) share acetamide or thiadiazole/benzothiazole frameworks, enabling comparisons of substituent effects on physical properties:
Key Observations :
- Substituent Impact on Yield : Bulky groups (e.g., benzylthio in 5h) correlate with higher yields (88%) compared to smaller substituents (e.g., ethylthio in 5g: 78%) .
- Melting Points : Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e) slightly increase melting points (132–134°C) compared to electron-donating groups (e.g., methoxy in 5k: 135–136°C) .
- The acetamido and methoxy groups may improve solubility.
Anticonvulsant and Antitumor Thiadiazole Derivatives ()
- Two 1,3,4-thiadiazole-acetamide hybrids demonstrated 100% effectiveness in the maximal electroshock (MES) anticonvulsant model : Compound A: 2-[(6-Fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide. Compound B: N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide.
- Structure-Activity Relationship (SAR) :
- Hydrophobic Domains : Benzothiazole and nitrophenyl groups enhance blood-brain barrier penetration.
- Electron-Donating Groups : Methoxy substituents (Compound B) improve metabolic stability.
Comparison with Target Compound: The target’s benzofuran-isoxazole core may mimic the hydrophobic benzothiazole domain, while the 5-acetamido group could act as a hydrogen-bond donor, akin to the amino groups in Compounds A and B.
FPR2 Agonists ()
- Pyridazinone-acetamide derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, exhibit potent FPR2 agonism, activating calcium mobilization in neutrophils .
- SAR : Methoxybenzyl and bromophenyl groups enhance receptor specificity.
Target Compound Inference: The methoxyphenyl and benzofuran groups in the target may similarly optimize receptor binding, though its isoxazole ring could introduce steric effects distinct from pyridazinones.
Preparation Methods
Retrosynthetic Analysis of N-(5-Acetamido-2-Methoxyphenyl)-2-(5-(Benzofuran-2-yl)Isoxazol-3-yl)Acetamide
The target molecule can be dissected into two primary fragments:
- 5-(Benzofuran-2-yl)isoxazole-3-acetic acid : Comprising the benzofuran-isoxazole heterocyclic system linked to an acetic acid side chain.
- N-(5-Amino-2-methoxyphenyl)acetamide : An aromatic amine derivative serving as the nucleophilic coupling partner.
The synthetic pathway involves:
- Synthesis of the benzofuran-2-yl subunit.
- Construction of the isoxazole ring via 1,3-dipolar cycloaddition.
- Acetic acid side chain introduction.
- Amidation with the aromatic acetamide fragment.
Synthesis of the Benzofuran-2-yl Moiety
Catalytic Strategies for Benzofuran Synthesis
Benzofuran scaffolds are typically synthesized via intramolecular cyclization of substituted phenols or alkynes. Recent advancements highlighted in catalytic methodologies include:
Transition-Metal-Catalyzed Cyclization
Copper-catalyzed reactions enable the formation of benzofuran cores from salicylaldehydes and alkynes. For instance, Ma et al. (2021) demonstrated that treating salicylaldehydes 15 with calcium carbide-derived acetylene in the presence of CuBr and Na₂CO₃ yields amino-substituted benzofurans. Adapting this method, 2-benzofurancarbaldehyde can be synthesized by reacting 2-hydroxybenzaldehyde with acetylene gas under Cu(I) catalysis, followed by purification via silica gel chromatography.
Base-Mediated Rap–Stoermer Reaction
The Rap–Stoermer reaction, employing α-haloketones and salicylaldehydes, remains a cornerstone for benzofuran synthesis. Koca et al. (2022) achieved 81–97% yields of benzofuran derivatives 99 using triethylamine as a base, facilitating aldol condensation and subsequent cyclization. For the target compound, 2-(bromomethyl)-5-methoxyphenol may react with methyl glyoxylate under basic conditions to yield methyl benzofuran-2-carboxylate, which is hydrolyzed to the corresponding carboxylic acid.
Construction of the 5-(Benzofuran-2-yl)Isoxazole-3-Acetic Acid Fragment
Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition
The isoxazole ring is assembled through a 1,3-dipolar cycloaddition between a nitrile oxide and an acetylene.
Generation of Nitrile Oxide
Benzofuran-2-carbonitrile oxide is prepared by treating benzofuran-2-carbaldehyde oxime with chloramine-T in dichloromethane. The in situ-generated nitrile oxide undergoes cycloaddition with methyl propiolate to yield methyl 5-(benzofuran-2-yl)isoxazole-3-carboxylate.
Side Chain Elongation
The ester group is reduced to a hydroxymethyl group using LiAlH₄, followed by oxidation to the aldehyde with pyridinium chlorochromate (PCC). A Wittig reaction with (carbethoxymethylene)triphenylphosphorane extends the chain, yielding ethyl 3-(5-(benzofuran-2-yl)isoxazol-3-yl)acrylate. Hydrogenation over Pd/C affords ethyl 3-(5-(benzofuran-2-yl)isoxazol-3-yl)propanoate, which is saponified to the carboxylic acid.
Synthesis of N-(5-Amino-2-Methoxyphenyl)Acetamide
Nitration and Reduction Sequence
2-Methoxyaniline is acetylated with acetic anhydride to protect the amine, yielding N-(2-methoxyphenyl)acetamide. Nitration with concentrated HNO₃/H₂SO₄ introduces a nitro group at the 5-position. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, furnishing N-(5-amino-2-methoxyphenyl)acetamide.
Coupling of Fragments via Amide Bond Formation
Optimization and Mechanistic Considerations
Catalytic Efficiency in Benzofuran Synthesis
Copper catalysts (e.g., CuBr) enhance cyclization rates by stabilizing transition states through π-complexation with alkynes. Base-mediated methods (e.g., KOtBu) offer metal-free alternatives, critical for avoiding residual metal contaminants in pharmaceuticals.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.3 min.
Q & A
Basic Question: What are the key considerations for synthesizing this compound with high purity?
Methodological Answer:
Synthesis requires precise control of reaction parameters. Key steps include:
- Reagents/Catalysts: Use sodium borohydride or lithium aluminum hydride for selective reductions, and triethylamine as a base for coupling reactions .
- Solvent Optimization: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .
- Temperature Control: Reflux conditions (e.g., 90–110°C) ensure proper activation of intermediates .
- Purification: Recrystallization using pet-ether or column chromatography removes unreacted starting materials .
- Monitoring: Thin-layer chromatography (TLC) tracks reaction progress .
Basic Question: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Critical techniques include:
- NMR Spectroscopy : Confirms structural integrity via proton and carbon signal assignments (e.g., acetamide NH at δ 8.2–8.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- HPLC : Assesses purity (>95% threshold) using C18 columns and acetonitrile/water gradients .
- X-ray Diffraction : Resolves crystal structure and hydrogen-bonding networks (critical for stability studies) .
Advanced Question: How do structural modifications at the benzofuran or acetamide moieties affect target binding affinity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
| Modification | Impact | Method |
|---|---|---|
| Fluorine at phenoxy group | ↑ Lipophilicity and target binding (electron-withdrawing effect) | SPR binding assays |
| Chlorine substitution | Alters electronic density, potentially reducing off-target interactions | Molecular docking |
| Methoxy vs. ethoxy groups | Modulates steric hindrance and bioavailability | Pharmacokinetic profiling |
Experimental Design : Compare analogs via competitive binding assays (e.g., IC₅₀ determination) and computational docking to identify key interactions .
Advanced Question: How should researchers address contradictions in reported biological activities?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) .
- Compound Purity : Validate via HPLC and NMR before biological testing .
- Computational Validation : Use quantum chemical calculations (e.g., HOMO-LUMO analysis) to predict reactivity .
- Meta-Analysis : Cross-reference datasets from multiple studies to identify trends .
Advanced Question: What computational strategies can optimize reaction pathways for novel analogs?
Methodological Answer:
The ICReDD framework integrates:
- Quantum Chemical Calculations : Predict transition states and energy barriers (e.g., DFT for reaction intermediates).
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents/catalysts.
- Feedback Loops : Experimental data refine computational parameters iteratively .
Basic Question: How can researchers assess the compound’s stability under varying conditions?
Methodological Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen atmosphere .
- pH Sensitivity : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .
- Light Exposure : Conduct accelerated photostability tests using ICH guidelines .
Advanced Question: What techniques quantify binding kinetics with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time association/dissociation rates (e.g., KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy and stoichiometry .
- Fluorescence Polarization : High-throughput screening for competitive inhibitors .
Advanced Question: How can multi-step synthesis be optimized for scalability?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading) .
- Flow Chemistry : Continuous reactors improve yield in oxidation/reduction steps .
- In-line Analytics : PAT (Process Analytical Technology) monitors intermediates in real-time .
Basic Question: What are common impurities, and how are they removed?
Methodological Answer:
- Byproducts : Unreacted isoxazole intermediates or acetylated side products .
- Removal Strategies :
- Liquid-liquid extraction for polar impurities .
- Size-exclusion chromatography for high-MW byproducts .
Advanced Question: How can in silico modeling predict target interactions?
Methodological Answer:
- Molecular Dynamics Simulations : Simulate binding pocket flexibility over 100-ns trajectories .
- Pharmacophore Modeling : Identify critical hydrogen-bonding motifs (e.g., acetamide carbonyl interactions) .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
